REACTION_CXSMILES
|
C([O:3][C:4]([CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][C:7]1=[O:12])=[O:5])C.[F:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18]Br)=[CH:16][CH:15]=1.[O-:22]CC.[Na+].[OH-].[K+]>C(O)C.O>[F:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18][CH:6]([C:4]([OH:3])=[O:5])[CH2:11][CH2:10][CH2:9][CH2:8][C:7]([OH:12])=[O:22])=[CH:16][CH:15]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1C(CCCC1)=O
|
Name
|
|
Quantity
|
21.4 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a mixture which
|
Type
|
EXTRACTION
|
Details
|
subjected to extraction with ethyl ether
|
Type
|
CUSTOM
|
Details
|
to obtain a residue
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3 hours
|
Duration
|
3 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CC(CCCCC(=O)O)C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |